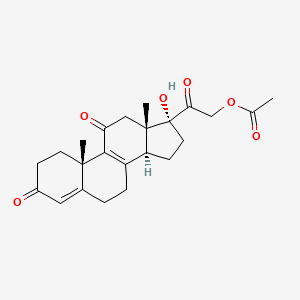
BemPPOX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BemPPOX involves several steps, starting with the preparation of the oxadiazolone core. The synthetic route typically includes the following steps:
Formation of the Oxadiazolone Core: This involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazolone ring.
Alkylation: The oxadiazolone core is then alkylated using appropriate alkyl halides to introduce the alkoxy group.
Chemical Reactions Analysis
BemPPOX undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the oxadiazolone ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BemPPOX has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of digestive lipases and the development of new inhibitors.
Biology: Investigated for its role in regulating lipid metabolism and its potential therapeutic applications in obesity and related metabolic disorders.
Medicine: Explored for its potential use in developing new treatments for gastrointestinal diseases and conditions involving lipid digestion.
Mechanism of Action
BemPPOX exerts its effects by inhibiting digestive lipases, specifically dog gastric lipase and guinea pig pancreatic lipase related protein 2 . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This mechanism effectively reduces the digestion and absorption of dietary fats.
Comparison with Similar Compounds
BemPPOX is unique in its specific inhibition of digestive lipases. Similar compounds include:
Orlistat: A well-known lipase inhibitor used in the treatment of obesity.
Cetilistat: Another lipase inhibitor with a similar mechanism of action to Orlistat.
Lipstatin: A natural lipase inhibitor from which Orlistat is derived.
Compared to these compounds, this compound offers a more targeted inhibition of specific digestive lipases, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N2O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-(3-phenoxyphenyl)-5-(2-phenylmethoxyethoxy)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C23H20N2O5/c26-23-25(19-10-7-13-21(16-19)29-20-11-5-2-6-12-20)24-22(30-23)28-15-14-27-17-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2 |
InChI Key |
MNELGUVPZVFXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=NN(C(=O)O2)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)

![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)


![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)



![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)

![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
